molecular formula C18H18O2 B1583715 9,10-Diethoxyanthracene CAS No. 68818-86-0

9,10-Diethoxyanthracene

Cat. No. B1583715
CAS RN: 68818-86-0
M. Wt: 266.3 g/mol
InChI Key: GJNKQJAJXSUJBO-UHFFFAOYSA-N
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Description

9,10-Diethoxyanthracene (9,10-DEA) is a synthetic compound that has been used in laboratory experiments for many years. It is an aromatic hydrocarbon that is composed of two benzene rings linked together by a single carbon-carbon double bond. 9,10-DEA is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and fragrances. Its unique structure and properties make it an ideal candidate for a wide range of scientific research applications.

Scientific Research Applications

1. Photo Sensitizing Agent for Diaryl Iodonium Salts

  • Application Summary: 9,10-Diethoxyanthracene is used as a photo sensitizing agent for diaryl iodonium salts . This application is particularly useful in photochemical reactions where the diaryl iodonium salts are used as a catalyst.
  • Methods of Application: The specific methods of application can vary depending on the reaction, but generally, the 9,10-Diethoxyanthracene is mixed with the diaryl iodonium salts and exposed to light to initiate the reaction .
  • Results or Outcomes: The use of 9,10-Diethoxyanthracene as a photo sensitizing agent can enhance the efficiency of photochemical reactions involving diaryl iodonium salts .

2. Sensitizing Dye

  • Application Summary: 9,10-Diethoxyanthracene is also used as a sensitizing dye . Sensitizing dyes are used to increase the sensitivity of photographic emulsions, thereby enhancing the image quality.
  • Methods of Application: In this application, the 9,10-Diethoxyanthracene is typically dissolved in a suitable solvent and then mixed with the photographic emulsion .
  • Results or Outcomes: The use of 9,10-Diethoxyanthracene as a sensitizing dye can improve the quality of photographic images .

3. Preparation of Polymetallic Complexes Through Selective Pi-Coordination

  • Application Summary: 9,10-Diethoxyanthracene is utilized for the preparation of polymetallic complexes through selective pi-coordination . These complexes have potential applications in areas such as catalysis and materials science.
  • Methods of Application: The specific methods of application can vary, but generally involve mixing the 9,10-Diethoxyanthracene with the metal ions under suitable conditions to form the polymetallic complex .
  • Results or Outcomes: The formation of polymetallic complexes using 9,10-Diethoxyanthracene can lead to new materials with unique properties .

properties

IUPAC Name

9,10-diethoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNKQJAJXSUJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071757
Record name Anthracene, 9,10-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Diethoxyanthracene

CAS RN

68818-86-0
Record name 9,10-Diethoxyanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68818-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Diethoxyanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068818860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 9,10-diethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anthracene, 9,10-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-diethoxyanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 9,10-DIETHOXYANTHRACENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
M Murata, T Takahashi, M Koshiba… - Advances in Resist …, 1990 - spiedigitallibrary.org
A novel deep-UV resist which consists of poly(p-trimethylsilyloxystyrene) and pnitrobenzyl- 9,10-diethoxyanthracene-2-sulfonate showed capability of resolving 0.3 im lines and spaces …
Number of citations: 2 www.spiedigitallibrary.org
IL Zheldakov, O Grinevich, A Mejiritski… - Photochemistry and …, 2014 - Wiley Online Library
DIBF (5,7‐diiodo‐3‐butoxy‐6‐fluorone) is a visible light photosensitizer for diaryliodonium salts, the latter being used in cationic photopolymerizations. Although photopolymerization of …
Number of citations: 4 onlinelibrary.wiley.com
T Omote, K Koseki, T Yamaoka - Macromolecules, 1990 - ACS Publications
Polyimide (6FDA-AHHFP) prepared from the polycondensation of fluorinated acid dianhy-dride (6FDA) and diamine (AHHFP) is soluble in an aqueous base due tothe presence of a …
Number of citations: 106 pubs.acs.org
T Yamaoka, M Nishiki, KI Koseki… - Polymer Engineering & …, 1989 - Wiley Online Library
A novel positive resist was prepared by sensitizing poly(p‐trimethylsilyloxystyrene) with p‐nitro‐benzyl‐9, 10‐diethoxyanthracene‐2‐sulfonate (NBAS) which was found to be a deep …
MRV Sahyun, DE Vogel, DK Sharma - Molecular Crystals and …, 1991 - Taylor & Francis
Previous studies on photooxidation of 9,10-diethoxyanthracene (DEA) with diphenyliodonium cation revealed dealkylation of DEA radical cation. Fluorescence, dealkylation quantum …
Number of citations: 3 www.tandfonline.com
GM Elgy, WB Jennings, AE Pedler - Journal of the Chemical Society …, 1983 - pubs.rsc.org
Electrolysis in methanol–KOH solution of p-diethoxy-, p-di-n-propoxy-, p-di-isopropoxy-, p-di-n-butoxy-, p-di-isobutoxy-, and p-di-s-butoxy-benzenes afforded the corresponding 3,6-…
Number of citations: 2 pubs.rsc.org
RJ DeVoe, MRV Sahyun, E Schmidt… - Canadian Journal of …, 1990 - cdnsciencepub.com
On a comparé la photo-oxydation du composé mentionné dans le titre, le DEA, par des sels de diphényliodonium en solution homogène dans l'acétonitrile (AN) et dans des solutions …
Number of citations: 16 cdnsciencepub.com
B Fabre, DM Bassani, CK Liang… - The Journal of …, 2013 - ACS Publications
Anthracene-appended receptor monolayers covalently bound to hydrogen-terminated Si(111) surfaces have been prepared from attachment of an aminoalkane-substituted receptor to …
Number of citations: 18 pubs.acs.org
T Iizawa, T Ogasa - Journal of Polymer Science Part A …, 1996 - Wiley Online Library
A model reaction of o‐(N‐phenylcarbamoyl)benzoic acid (amic acid) with threefold amounts of 1‐phenylethyl bromide (PEB) and 1,8‐diazabicyclo‐[5,4,0]‐7‐undecene (DBU) was …
Number of citations: 7 onlinelibrary.wiley.com
WR Bergmark, C DeWan… - Journal of the American …, 1992 - ACS Publications
Irradiation of a wet benzene solution of 1, 2-diphenyl-2-piperidino-1-ethanone and 9, 10-dicyanoanthracene leads to the formation of benzil and deoxybenzoin. Wehave interpreted …
Number of citations: 7 pubs.acs.org

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